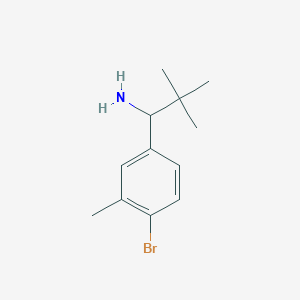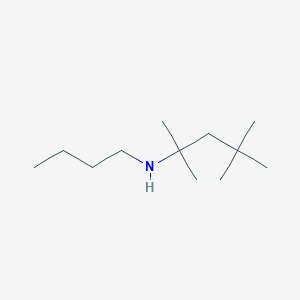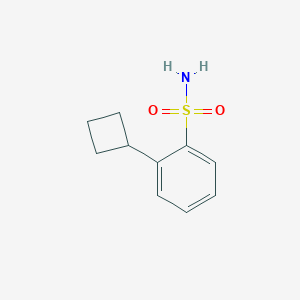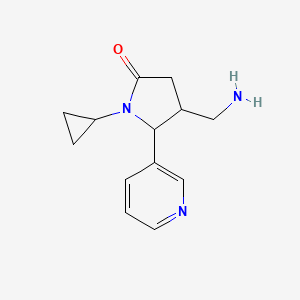![molecular formula C8H10N2 B13252393 3-Methyl-5H,6H,7H-pyrrolo[3,4-B]pyridine](/img/structure/B13252393.png)
3-Methyl-5H,6H,7H-pyrrolo[3,4-B]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5H,6H,7H-pyrrolo[3,4-B]pyridine is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5H,6H,7H-pyrrolo[3,4-B]pyridine typically involves multi-step reactions. One common method includes the base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile . This reaction is carried out under mild conditions and yields the desired pyrrolo[3,4-B]pyridine skeleton efficiently.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
化学反応の分析
Types of Reactions
3-Methyl-5H,6H,7H-pyrrolo[3,4-B]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives.
科学的研究の応用
3-Methyl-5H,6H,7H-pyrrolo[3,4-B]pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: This compound is investigated for its potential as an anticancer, antiviral, and antimicrobial agent
Industry: It finds applications in the development of new materials and agrochemicals.
作用機序
The mechanism of action of 3-Methyl-5H,6H,7H-pyrrolo[3,4-B]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. The compound may also modulate signaling pathways by interacting with receptors on the cell surface .
類似化合物との比較
Similar Compounds
5H-Pyrrolo[3,4-B]pyridine-5,7(6H)-dione: This compound has a similar pyrrolo[3,4-B]pyridine core but with additional functional groups.
6,7-Dihydro-5H-pyrido[2,3-C]pyridazine derivatives: These compounds share structural similarities but differ in their biological activities.
Uniqueness
3-Methyl-5H,6H,7H-pyrrolo[3,4-B]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry.
特性
分子式 |
C8H10N2 |
|---|---|
分子量 |
134.18 g/mol |
IUPAC名 |
3-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine |
InChI |
InChI=1S/C8H10N2/c1-6-2-7-4-9-5-8(7)10-3-6/h2-3,9H,4-5H2,1H3 |
InChIキー |
AEJWFLWIRMSATK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(CNC2)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{1-[(Butan-2-yl)amino]ethyl}-5-fluorophenol](/img/structure/B13252324.png)




![1-[4-(Methylamino)cyclohexyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13252335.png)
![1-(1-Methyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane](/img/structure/B13252340.png)

![3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13252342.png)



![(4-[(1-Methylpiperidin-2-YL)methoxy]phenyl)boronic acid](/img/structure/B13252358.png)
